邻苯二甲酸二(2-乙基己基)酯-d4

描述

Bis(2-ethylhexyl) phthalate, commonly abbreviated as DEHP, is a phthalate ester that is widely used as a plasticizer in the production of polyvinyl chloride (PVC) plastics. It is known to leach from medical devices made from PVC, such as artificial kidneys used in hemodialysis. Studies have shown that DEHP can be extracted both in vivo and in vitro from these devices, leading to its presence in the serum of patients undergoing hemodialysis. The concentration of DEHP in the serum of patients post-dialysis has been found to be significantly higher in those who have undergone more than 50 treatments .

Synthesis Analysis

The synthesis of DEHP and its derivatives, including potential metabolites, has been explored in various studies. One approach involves the esterification of phthalic anhydride with 2-ethylhexanol, using methane sulfonic acid as a catalyst. This process includes a fast and irreversible formation of mono(2-ethylhexyl) phthalate, followed by a slower esterification step to produce DEHP . Other synthetic methods have been developed to produce oxidative metabolites of DEHP, with high yields being reported for the target molecules and their ring-deuterated isomers .

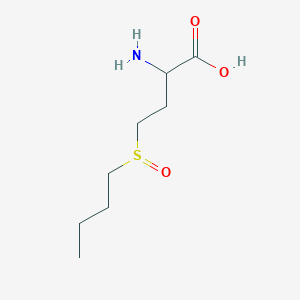

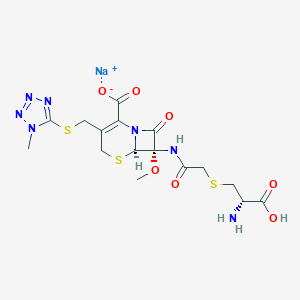

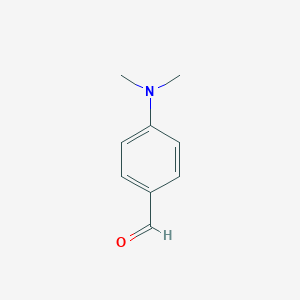

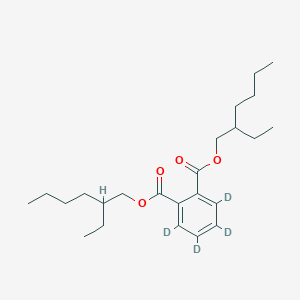

Molecular Structure Analysis

The molecular structure of DEHP and its derivatives has been characterized using techniques such as PMR (proton magnetic resonance) and mass spectrometry. These studies have highlighted the challenges in predicting chemical shifts in multisubstituted benzene rings, which are part of the DEHP molecule. The structural confirmation of hydroxylated monoesters of DEHP has been achieved through reduction and cyclization reactions, leading to known phthalides .

Chemical Reactions Analysis

DEHP undergoes various chemical reactions, including hydroxylation and oxidation, which lead to the formation of its metabolites. The synthesis of these metabolites typically involves esterification, reduction, and oxidation steps. The by-products and mechanisms of these reactions have also been studied, providing insights into the metabolic pathways of DEHP in biological systems .

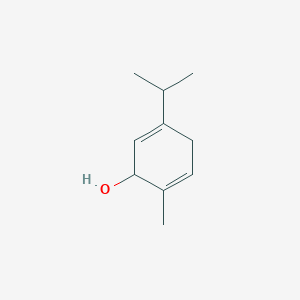

Physical and Chemical Properties Analysis

The physical and chemical properties of DEHP are influenced by its molecular structure, which consists of a benzene ring with two ester groups. These properties are crucial for its function as a plasticizer, as they determine its compatibility with PVC and its ability to impart flexibility to the plastic. The leaching of DEHP from PVC products into biological fluids, as observed in hemodialysis patients, is a result of its physical and chemical characteristics .

科学研究应用

环境污染物与健康影响

邻苯二甲酸二(2-乙基己基)酯 (DEHP) 是一种全球性环境污染物,其健康影响已成为广泛研究的课题。研究表明,DEHP 主要影响生殖、神经发育和呼吸系统。在人体研究中,接触 DEHP 已显示出潜在的致癌作用,并且与影响早期神经发育有关。这突出了 DEHP 对孕妇和儿科人群的不利健康影响,强调需要对人体和动物研究进行全面评估以探索这些影响 (Zarean 等,2016)。

流行病学研究中的暴露评估

DEHP 等邻苯二甲酸酯广泛用于消费品和个人护理产品中。了解人群暴露趋势和尿代谢物测量结果的可靠性对于流行病学研究至关重要。研究表明,虽然各种邻苯二甲酸酯代谢物的半衰期相对较短,但其测量结果的时间可靠性各不相同,一些代谢物随时间推移表现出更大的稳定性。尿代谢物浓度的测量可作为环境流行病学研究中估计邻苯二甲酸酯暴露情况的一种有价值的方法,但它在解释研究结果时需要仔细考虑其优点和局限性 (Johns 等,2015)。

神经行为影响

已知 DEHP 会破坏内分泌腺的功能,从而对动物、人类和环境产生各种影响。具体来说,低剂量的 DEHP 与神经系统的神经毒性增加有关,由于 DEHP 暴露的普遍性和其在大脑发育过程中的高吸收性,这引起了人们的担忧。研究表明,怀孕和婴儿期接触 DEHP 会导致记忆力丧失和不可逆的神经系统损伤,这突出了了解 DEHP 诱导的神经行为损伤背后的机制的重要性 (Safarpour 等,2021)。

环境化学物质暴露与肥胖

研究表明,环境化学物质 (EC) 暴露,包括邻苯二甲酸酯(如 DEHP),与全球肥胖发生率的增加之间可能存在联系。人类通过环境成分不断地接触到 EC,研究表明,某些 EC(例如双酚 A (BPA))与各种肥胖指数之间存在剂量依赖性的正相关关系。然而,邻苯二甲酸酯代谢物在肥胖中的作用仍然不一致,需要进一步的前瞻性研究以获得更深入的见解 (Mohanto 等,2021)。

对细胞因子产生的影响

怀疑邻苯二甲酸酯会影响免疫系统,特别是单核细胞和巨噬细胞的细胞因子产生和分泌。这种影响可能会影响这些细胞的促炎和抗炎能力。例如,研究发现邻苯二甲酸二(2-乙基己基)酯 (DEHP) 可能增强单核细胞/巨噬细胞中肿瘤坏死因子-α 的产生/分泌,体外和离体均是如此。然而,其他邻苯二甲酸酯对不同细胞因子的影响仅在少数研究中进行了调查,这表明需要对该领域进行更多研究 (Hansen 等,2015)。

安全和危害

Bis(2-ethylhexyl)phthalate-3,4,5,6-d4 is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause cancer and may damage fertility or the unborn child. It is recommended to obtain special instructions before use, not to handle until all safety precautions have been read and understood, and to use personal protective equipment as required .

未来方向

属性

IUPAC Name |

bis(2-ethylhexyl) 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H38O4/c1-5-9-13-19(7-3)17-27-23(25)21-15-11-12-16-22(21)24(26)28-18-20(8-4)14-10-6-2/h11-12,15-16,19-20H,5-10,13-14,17-18H2,1-4H3/i11D,12D,15D,16D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJQHLKABXJIVAM-SAQXESPHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)COC(=O)C1=CC=CC=C1C(=O)OCC(CC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C(=O)OCC(CC)CCCC)C(=O)OCC(CC)CCCC)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H38O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20584155 | |

| Record name | Bis(2-ethylhexyl) (~2~H_4_)benzene-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20584155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bis(2-ethylhexyl) Phthalate-d4 | |

CAS RN |

93951-87-2 | |

| Record name | Bis(2-ethylhexyl) (~2~H_4_)benzene-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20584155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 93951-87-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

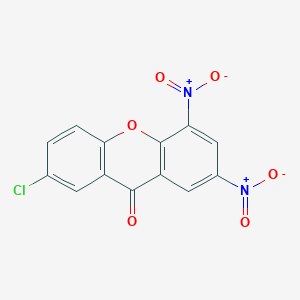

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。